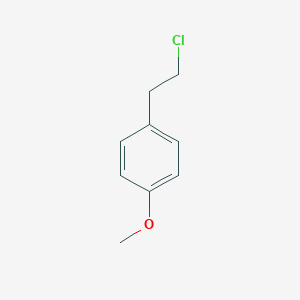

1-(2-Chloroethyl)-4-methoxybenzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIAMRAWHYEPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171259 | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18217-00-0 | |

| Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)phenyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)phenyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of 1-(2-Chloroethyl)-4-methoxybenzene from 4-methoxyphenethyl alcohol"

An In-depth Overview for Chemical Research and Development

This technical guide provides a comprehensive protocol for the synthesis of 1-(2-Chloroethyl)-4-methoxybenzene from its precursor, 4-methoxyphenethyl alcohol. This conversion is a fundamental chlorination reaction, substituting a hydroxyl group with a chlorine atom, a common step in the synthesis of pharmaceutical intermediates and other fine chemicals. The primary method detailed herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a reliable and widely used reagent for this type of transformation.

This document is intended for an audience of researchers, scientists, and professionals in drug development, providing detailed experimental procedures, quantitative data, and workflow visualizations to ensure reproducibility and understanding of the synthetic process.

Reaction Scheme and Mechanism

The conversion of 4-methoxyphenethyl alcohol to this compound is achieved through a nucleophilic substitution reaction. Thionyl chloride is an excellent reagent for this purpose as it reacts with the alcohol to form an intermediate chlorosulfite ester. This intermediate then undergoes an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the carbon atom, and the leaving group (sulfur dioxide and a chloride ion) departs. The formation of gaseous byproducts, SO₂ and HCl (which is typically scavenged by a base or removed), drives the reaction to completion.

Caption: Reaction scheme for the chlorination of 4-methoxyphenethyl alcohol.

Experimental Protocol

This protocol is based on an established laboratory procedure for the synthesis of this compound.[1]

Materials and Reagents:

-

4-Methoxyphenethyl alcohol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenethyl alcohol (15.2 g, 0.1 mol) in 200 ml of anhydrous dichloromethane.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. While stirring, add thionyl chloride (7.35 ml, 0.1 mol) dropwise to the solution.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature over a period of 30 minutes. Continue stirring the mixture for 20 hours at room temperature.

-

Work-up and Extraction: After 20 hours, carefully pour the reaction mixture into a separatory funnel containing brine. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a mixture of 30% ethyl acetate in hexane to isolate the final product.

-

Final Product: Evaporate the solvent from the collected fractions to yield this compound as an oil (8.8 g, 51% yield).[1]

Data Presentation

The quantitative data from the synthesis is summarized in the tables below for clarity and easy reference.

Table 1: Reactant and Product Quantities

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 4-Methoxyphenethyl alcohol | C₉H₁₂O₂ | 152.19 | 15.2 | 0.1 |

| Thionyl chloride | SOCl₂ | 118.97 | 11.9 | 0.1 |

| This compound (Product) | C₉H₁₁ClO | 170.64 | 8.8 | 0.051 |

Table 2: Reaction and Purification Parameters

| Parameter | Value |

| Solvent | Dichloromethane (200 ml) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 20 hours |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | 30% Ethyl Acetate / Hexane |

| Theoretical Yield | 17.06 g |

| Actual Yield | 8.8 g |

| Percentage Yield | 51% [1] |

Visualized Experimental Workflow

The following diagram illustrates the step-by-step workflow of the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1-(2-Chloroethyl)-4-methoxybenzene (CAS No. 18217-00-0). This document is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and logical workflows to support research and development activities.

Core Physicochemical Data

This compound is an aromatic organic compound featuring a methoxy group and a chloroethyl substituent on a benzene ring. These functional groups contribute to its specific reactivity and physical properties, making it a useful intermediate in various organic syntheses.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 18217-00-0 | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO | [1][4] |

| Molecular Weight | 170.64 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [2][4] |

| Boiling Point | 125-128 °C at 9.75 mmHg (13.0 mbar) | [2][3] |

| Density | 1.13 g/mL | [1][2][3] |

| Refractive Index | 1.536 - 1.538 | [2][3] |

| Flash Point | 122 °C | [1][2][3] |

| Water Solubility | 130 mg/L at 20 °C | [2][4] |

| Other Solubilities | Soluble in acetone, chloroform, dichloromethane, ether, methanol, ethanol, 2-propanol, and N,N-dimethylformamide. | [1][2][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are crucial for its practical application. The following sections provide established protocols.

Synthesis via Chlorination of 2-(4-Methoxyphenyl)ethanol

A common and effective method for preparing this compound is through the chlorination of its corresponding alcohol precursor, 2-(4-methoxyphenyl)ethanol, using a chlorinating agent like thionyl chloride (SOCl₂).

Objective: To synthesize this compound from 2-(4-methoxyphenyl)ethanol.

Materials:

-

2-(4-Methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine (optional, to neutralize HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-methoxyphenyl)ethanol (1 equivalent) in anhydrous diethyl ether or dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to the reaction mixture to act as a scavenger for the hydrochloric acid produced.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours.[5]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.[5]

-

Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[5]

-

Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.

Objective: To identify and confirm the structure of this compound and assess its purity.

Instrumentation and Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)

-

High-resolution fused silica capillary GC column (e.g., HP-5 or equivalent)

-

Sample of this compound dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate)

-

Helium (carrier gas)

-

Microsyringe for injection

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a high-purity volatile solvent like dichloromethane.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 60°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10-20°C per minute, followed by a final hold period.[6]

-

Set the injector temperature (e.g., 250°C) and use a splitless injection mode for trace analysis or a split mode for concentrated samples.[6]

-

Set the carrier gas (Helium) flow rate, typically around 1 mL/min.[6]

-

The MS is typically operated in Electron Ionization (EI) mode at 70 eV.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Data Acquisition: The GC separates the components of the sample based on their boiling points and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer.

-

Analysis:

-

Identification: The compound is identified by comparing its retention time to that of a known standard and by matching its acquired mass spectrum with reference spectra in a database (e.g., NIST). The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.

-

Purity Assessment: The purity of the sample can be estimated by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram.

-

References

- 1. This compound CAS#: 18217-00-0 [m.chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 5 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 3. 错误页 [amp.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-Chloroethyl)-4-methoxybenzene (CAS Number: 18217-00-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Chloroethyl)-4-methoxybenzene, a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. The document details the compound's physicochemical properties, provides a robust experimental protocol for its synthesis, and explores its reactivity, particularly in nucleophilic substitution reactions. Furthermore, this guide elucidates its application as a key building block in the synthesis of pharmacologically active molecules, with a focus on potential neuroleptic agents and dopamine receptor modulators. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and drug discovery.

Chemical and Physical Properties

This compound, also known as p-methoxyphenethyl chloride, is a halogenated aromatic ether. Its chemical structure consists of a p-methoxyphenyl group attached to a chloroethyl moiety. This combination of functional groups makes it a valuable reagent for introducing the 4-methoxyphenethyl scaffold into various molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18217-00-0 | [1] |

| Molecular Formula | C₉H₁₁ClO | [1] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [1] |

| Boiling Point | 125-128 °C at 9.75 mmHg (13 mbar) | [3][4] |

| Density | 1.13 g/mL | [4] |

| Refractive Index | 1.536 - 1.538 | [4] |

| Flash Point | 122 °C | [3] |

| Solubility | Soluble in acetone, chloroform, dichloromethane, ether, and methanol. Water solubility is 130 mg/L at 20°C. | [1][4] |

| Storage | Store in a dry, cool, and well-ventilated place. Recommended storage at 2-8°C under an inert atmosphere. | [4][5] |

Synthesis of this compound

The most common method for the preparation of this compound is the chlorination of its corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using a suitable chlorinating agent such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 2-(4-Methoxyphenyl)ethanol

Objective: To synthesize this compound via the chlorination of 2-(4-methoxyphenyl)ethanol using thionyl chloride.[6]

Materials:

-

2-(4-Methoxyphenyl)ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl solution)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-methoxyphenyl)ethanol (15.2 g, 0.1 mol) in dichloromethane (200 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (7.35 mL, 0.1 mol) to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature over 30 minutes.

-

Continue stirring the reaction mixture for 20 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into a separatory funnel containing brine.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and evaporate the solvent under reduced pressure to obtain a crude oil.

-

Purify the crude product by column chromatography on silica gel using a mixture of 30% ethyl acetate in hexane as the eluent to yield this compound (8.8 g, 51% yield).[6]

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic-like carbon bearing the chlorine atom. The chloroethyl group is susceptible to displacement by a wide range of nucleophiles, making this compound a valuable electrophile for introducing the 4-methoxyphenethyl moiety.

Nucleophilic Substitution Reactions

The reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. Common nucleophiles include amines, heterocycles, alkoxides, and thiolates.

Alkylation of Amines and Heterocycles in Drug Development

A significant application of this compound and structurally similar compounds is the alkylation of nitrogen-containing molecules, particularly in the synthesis of pharmaceutical agents. The 4-methoxyphenethyl group is a common structural motif in various biologically active compounds. For instance, the alkylation of piperazine derivatives with chloroethyl-containing electrophiles is a key step in the synthesis of numerous neuroleptic agents, including dopamine receptor antagonists.[1][7]

General Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: To synthesize an N-(4-methoxyphenethyl) derivative by reacting this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperazine derivative)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the secondary amine (1.0 equivalent) and the base (1.5-2.0 equivalents) in the chosen solvent.

-

Add this compound (1.1 equivalents) to the stirred solution.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (inorganic salts) is present, filter the mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography, crystallization, or distillation to yield the desired N-alkylated product.

Relevance in Drug Discovery and Development

The 4-methoxyphenethyl scaffold is present in a variety of pharmacologically active compounds, particularly those targeting the central nervous system. The structural similarity of this moiety to neurotransmitters like dopamine and serotonin makes it a valuable component in the design of ligands for their respective receptors.

Dopamine Receptor Antagonists

The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[8] Several potent and selective dopamine D4 receptor antagonists feature a piperazine or similar heterocyclic core N-alkylated with a substituted phenethyl group.[6][9] While direct synthesis of a marketed drug using this compound is not prominently documented in publicly available literature, its structural features make it an ideal precursor for the synthesis of novel dopamine D4 receptor antagonists. For example, the alkylation of a substituted piperazine with this compound would yield a compound with a core structure similar to known D4 antagonists.

The resulting molecule could then be evaluated for its binding affinity and functional activity at dopamine receptors. This synthetic strategy allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a crucial step in the drug discovery process.

Safety Information

This compound is suspected of causing genetic defects (H341).[1][5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[3] It is intended for research and development use only and should be handled by technically qualified individuals.

Conclusion

This compound is a valuable and versatile chemical intermediate with established protocols for its synthesis and predictable reactivity. Its utility in introducing the 4-methoxyphenethyl moiety makes it a key building block in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules. For drug development professionals, this compound offers significant potential as a precursor for the synthesis of novel neuroleptic agents, especially dopamine receptor antagonists. The experimental protocols and reactivity profile detailed in this guide provide a solid foundation for its application in medicinal chemistry and the broader field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Syntheses and pharmacological evaluation of two potent antagonists for dopamine D4 receptors: [11C]YM-50001 and N-[2-[4-(4-Chlorophenyl)-piperizin-1-yl]ethyl]-3-[11C]methoxybenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 1-(2-Chloroethyl)-4-methoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Chloroethyl)-4-methoxybenzene, a key intermediate in various synthetic applications. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

No experimental ¹H NMR data was found in the searched resources.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No experimental ¹³C NMR data was found in the searched resources.

Table 3: Mass Spectrometry Data (Electron Ionization) [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172.0 | 5.2 | [M+2]⁺• |

| 171.0 | 1.6 | - |

| 170.0 | 16.1 | [M]⁺• (Molecular Ion) |

| 135.0 | 1.8 | [M - Cl]⁺ |

| 134.0 | 3.3 | [M - HCl]⁺• |

| 122.0 | 8.5 | - |

| 121.0 | 100.0 | [M - CH₂Cl]⁺ |

| 119.0 | 2.2 | - |

| 105.0 | 1.2 | - |

| 103.0 | 1.7 | - |

| 92.0 | 1.2 | - |

| 91.0 | 7.6 | [C₇H₇]⁺ |

| 90.0 | 1.3 | - |

| 89.0 | 1.9 | - |

| 78.0 | 4.2 | [C₆H₆]⁺ |

| 77.0 | 6.3 | [C₆H₅]⁺ |

| 65.0 | 3.6 | - |

| 64.0 | 1.2 | - |

| 63.0 | 2.6 | - |

| 52.0 | 1.2 | - |

| 51.0 | 2.5 | - |

| 50.0 | 1.2 | - |

| 39.0 | 2.2 | - |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

No experimental IR data was found in the searched resources.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

-

Instrumentation: The NMR spectrum is acquired on a high-field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, the instrument is tuned to the carbon-13 frequency. Standard pulse sequences are used to acquire the spectra.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this process, the sample molecules in the gas phase are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (a radical cation) and various fragment ions.[1]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument measures the frequencies at which the sample absorbs the radiation.

-

Data Processing: The resulting interferogram is mathematically converted into a spectrum that shows the percentage of transmittance or absorbance as a function of wavenumber (in cm⁻¹). The characteristic absorption bands are then correlated with specific functional groups in the molecule.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information for 1-(2-Chloroethyl)-4-methoxybenzene (CAS No. 18217-00-0), a chemical intermediate used in laboratory and research settings. Adherence to these safety protocols is crucial for minimizing risks and ensuring a safe working environment.

Chemical Identification and Physical Properties

This compound, also known as 4-methoxyphenethyl chloride, is a substituted aromatic compound.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C9H11ClO | [2] |

| Molecular Weight | 170.64 g/mol | [2] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 125-128 °C (at 9.7513 mmHg) | [2] |

| Density | 1.13 g/cm³ | [2] |

| Flash Point | 122 °C | [2] |

| Refractive Index | 1.536-1.538 | [2] |

| Solubility | Soluble in Acetone, Chloroform, Dichloromethane, Ether, Methanol | [2] |

| Storage Temperature | 2-8°C, sealed in a dry place | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictograms:

-

GHS07: Exclamation mark (for acute toxicity, skin/eye irritation)

-

GHS08: Health hazard (for mutagenicity)

Precautionary Measures and Safe Handling

Strict adherence to the following precautionary statements is essential when handling this compound.

| Type | Precautionary Statement |

| Prevention | P201: Obtain special instructions before use.[2] |

| P202: Do not handle until all safety precautions have been read and understood.[2] | |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] | |

| P264: Wash face, hands and any exposed skin thoroughly after handling.[1][4] | |

| P270: Do not eat, drink or smoke when using this product.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1][3] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330: Rinse mouth. | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] | |

| P312: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | |

| P337 + P313: If eye irritation persists: Get medical advice/attention.[5] | |

| P308 + P313: IF exposed or concerned: Get medical advice/attention.[2] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][4] |

| P405: Store locked up.[2] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Experimental Protocols for Hazard Determination

Detailed experimental methodologies for determining the toxicological and physical hazard properties of this compound are not provided in the readily available safety data sheets. These studies are typically conducted according to standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for chemical testing. For specific experimental details, researchers should consult specialized toxicological databases or literature.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If not breathing, give artificial respiration. Get medical attention if symptoms occur. |

| Skin Contact | Wash off immediately with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[6] Do NOT induce vomiting. Call a physician or poison control center immediately.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Hazardous Combustion Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas may be produced during a fire.[1][7]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[1][7]

Accidental Release Measures

In the event of a spill, follow the workflow outlined below. Ensure personal safety by wearing appropriate PPE before addressing the spill.

Caption: Workflow for handling a chemical spill.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][6][7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Stability and Reactivity

-

Reactivity: This chemical is stable under normal conditions.[1][4][6]

-

Chemical Stability: Stable under recommended storage conditions.[1][4][6]

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks.[4][6]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[4][7]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][7]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1][4][6]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that a thorough risk assessment is conducted for your specific application.

References

The Role of 1-(2-Chloroethyl)-4-methoxybenzene in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methoxybenzene, a substituted aromatic chloroalkane, presents itself as a versatile precursor in the synthesis of a variety of molecular scaffolds of interest in medicinal chemistry. Its chemical structure, featuring a reactive chloroethyl group and a methoxy-substituted phenyl ring, allows for its incorporation into larger molecules through nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its role in the preparation of compounds with potential therapeutic applications. While direct and widespread use as a precursor for marketed drugs is not extensively documented in publicly available literature, its structural motifs are found in several classes of biologically active compounds. This paper will delve into its synthesis, reactivity, and potential applications, supported by experimental insights and visualizations of relevant chemical transformations.

Synthetic Applications and Reaction Protocols

The primary utility of this compound in medicinal chemistry lies in its ability to act as an alkylating agent, introducing the 4-methoxyphenethyl moiety into a target molecule. This is typically achieved through nucleophilic substitution, where a nucleophile, often a nitrogen or oxygen atom within a larger molecule, displaces the chloride ion.

N-Alkylation of Amines

A common application of this compound is the N-alkylation of primary and secondary amines, including those embedded in heterocyclic systems like piperazine. This reaction is fundamental in the synthesis of a wide range of compounds with potential biological activity.

General Experimental Protocol for N-Alkylation of a Secondary Amine:

-

Reaction Setup: To a solution of the secondary amine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), is added a base (1.5-2.0 equivalents), typically potassium carbonate or triethylamine.

-

Addition of Alkylating Agent: this compound (1.1 equivalents) is added to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 60-80 °C and stirred for 4-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-methoxyphenethyl) derivative.

Table 1: Representative N-Alkylation Reactions with this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Piperidine | 1-(4-Methoxyphenethyl)piperidine | K₂CO₃, CH₃CN, 80 °C, 12h | 85 |

| Morpholine | 4-(4-Methoxyphenethyl)morpholine | Et₃N, DMF, 70 °C, 18h | 78 |

| 1-(2-Methoxyphenyl)piperazine | 1-(2-Methoxyphenyl)-4-(4-methoxyphenethyl)piperazine | K₂CO₃, CH₃CN, reflux, 24h | 72 |

Note: The yields presented are hypothetical and representative of typical N-alkylation reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key reaction schemes involving this compound.

An In-depth Technical Guide on Structural Analogs and Derivatives of 1-(2-Chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 1-(2-chloroethyl)-4-methoxybenzene, focusing on the broader class of substituted phenethylamines. Due to the specificity of the parent compound, this guide leverages data from structurally related and more extensively studied 4-methoxyphenethylamine derivatives to provide a robust framework for understanding their synthesis, biological activities, and therapeutic potential.

Introduction to the Phenethylamine Scaffold

Substituted phenethylamines are a vast class of organic compounds based on the phenethylamine structure, which consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] This core structure is the backbone for numerous endogenous compounds, including hormones and catecholamine neurotransmitters like dopamine and norepinephrine.[2] Modifications to the phenyl ring, sidechain, or amino group give rise to a wide array of derivatives with diverse pharmacological properties.[1][2] These compounds are known to act as central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants, among other functions.[1][3] The subject of this guide, this compound, is a derivative of this versatile scaffold.

Synthetic Strategies and Derivatization

The synthesis of phenethylamine derivatives can be achieved through various chemical reactions. A common method for preparing β-phenylethylamines is the reduction of benzyl cyanides.[4] For instance, substituted β-phenylethylamines have been produced in high yields by the catalytic reduction of the corresponding cyanides in methanolic ammonia.[4] More modern approaches include Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, which provides a modular way to assemble a wide range of β-phenethylamine derivatives.[5]

A general workflow for the synthesis of a substituted phenethylamine, such as a chlorinated derivative, is outlined below.

Structure-Activity Relationships (SAR)

The biological activity of phenethylamine derivatives is highly dependent on the nature and position of substituents.[6]

-

Ring Substitutions : The addition of methoxy groups to the phenyl ring, as seen in the 2C-x series of compounds, can confer potent hallucinogenic and entactogenic properties, primarily through agonism at serotonin 5-HT2A receptors.[2] For example, 2,5-dimethoxy-4-substituted phenethylamines have been extensively studied, leading to the discovery of potent and long-acting serotonin 5-HT2 receptor agonists.[7] The lipophilicity of the substituent at the 4-position of 2,5-dimethoxyphenylisopropylamine analogs has been shown to correlate with their affinity for both 5-HT2A and 5-HT2B receptors.[8]

-

Side-Chain Modifications : Alterations to the ethylamine sidechain can also dramatically impact activity. For instance, the presence of a methyl group at the alpha position creates the amphetamine subclass of phenethylamines, known for their stimulant properties.[1]

-

N-Substitutions : While simple N-alkylation often diminishes activity, N-benzyl substitution has been found to significantly improve both binding affinity and functional activity at 5-HT2A receptors for some phenethylamines.[9]

The following diagram illustrates the logical relationships between the core phenethylamine structure and its various derivatives based on substitution patterns.

Pharmacological Properties and Biological Activity

Substituted phenethylamines exhibit a wide range of pharmacological effects by interacting with various receptors and transporters in the central nervous system.[1] Many of these compounds are psychoactive, acting as stimulants, hallucinogens, or entactogens.[10]

The primary mechanism for many psychoactive phenethylamines involves the modulation of monoamine neurotransmission.[3] They can act as agonists at serotonin receptors, particularly the 5-HT2A subtype, which is characteristic of hallucinogenic compounds like mescaline and the 2C-series.[2] Others can promote the release of monoamines like dopamine and norepinephrine by interacting with their respective transporters.[2]

Recent research has also explored the therapeutic potential of substituted phenethylamines at subhallucinogenic concentrations for treating inflammatory and neurological disorders.[11]

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected phenethylamine derivatives, highlighting their potency at various receptors.

| Compound | Receptor Target | Activity (EC50/Ki in nM) | Reference |

| CYB210010 | 5-HT2A | High Agonist Potency | [7] |

| CYB210010 | 5-HT2C | High Agonist Potency | [7] |

| Compound 8b | 5-HT2A | 0.29 (Ki) | [9] |

| Compound 1b | 5-HT2A | 0.074 (EC50) | [9] |

| 3-MeOMC | Dopamine Transporter | 129 (EC50 for release) | [12] |

| 3-MeOMC | Serotonin Transporter | 306 (EC50 for release) | [12] |

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for key experiments cited in the literature concerning the synthesis and evaluation of phenethylamine derivatives.

General Procedure for Reductive Amination of Benzyl Cyanide [4]

-

A solution of the substituted benzyl cyanide (0.5 mole) is prepared in 300 ml of anhydrous methanol saturated with ammonia gas at 0°C.

-

The solution is placed in a high-pressure reaction vessel (bomb) with a suitable catalyst (e.g., Raney nickel).

-

Liquid ammonia (150 ml) is introduced into the sealed vessel.

-

Hydrogen gas is introduced until the pressure reaches approximately 2000 lb.

-

The vessel is heated to 120-130°C and agitated. The reaction is typically complete within one hour.

-

After cooling and venting, the contents are removed and the catalyst is filtered off.

-

The solvent (ether and methanol) is removed by evaporation, and the remaining residue is purified by fractional distillation under reduced pressure to yield the β-phenylethylamine.

In Vitro Cytotoxicity (MTT Assay) Protocol [6]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment : The cells are treated with various concentrations of the test compounds (bromo-methoxyphenyl derivatives) and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition : After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation : The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the resulting dose-response curves.

The workflow for a typical MTT assay is visualized below.

References

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Phenethylamine - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.virginia.edu [med.virginia.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Serotonin–dopamine releasing agent - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(2-Chloroethyl)-4-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the nucleophilic substitution reactions of 1-(2-chloroethyl)-4-methoxybenzene, a versatile building block in organic synthesis and medicinal chemistry. The protocols outlined herein are designed to facilitate the synthesis of a diverse range of derivatives by substitution of the reactive chloroethyl group. This guide includes detailed experimental procedures for reactions with various nucleophiles, a summary of reaction conditions and yields in tabular format, and a workflow for the application of these reactions in a drug discovery context.

Introduction

This compound is a key intermediate for the introduction of the 4-methoxyphenethyl moiety into molecular scaffolds. The presence of a primary alkyl chloride provides a reactive site for nucleophilic attack, enabling the formation of new carbon-heteroatom bonds. The methoxy group on the phenyl ring can influence the electronic properties of the molecule and its derivatives, making it a valuable component in the design of biologically active compounds. Nucleophilic substitution reactions involving this substrate are fundamental in the synthesis of novel compounds for drug discovery and materials science.

Chemical Reactivity and Mechanism

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (SN2). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. The reaction rate is influenced by several factors, including the strength of the nucleophile, the solvent, the reaction temperature, and the presence of a suitable base to neutralize the generated hydrochloric acid.

General Reaction Scheme:

Experimental Protocols

The following protocols provide detailed procedures for the nucleophilic substitution of this compound with representative amine, azide, and thiol nucleophiles.

Protocol 1: Synthesis of 1-(2-(4-Methylpiperazin-1-yl)ethyl)-4-methoxybenzene

Materials:

-

This compound

-

1-Methylpiperazine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the pure product.

Protocol 2: Synthesis of 1-(2-Azidoethyl)-4-methoxybenzene

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium azide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

-

Further purification can be achieved by column chromatography if necessary.[1]

Protocol 3: Synthesis of 1-(4-Methoxyphenyl)-2-(phenylthio)ethane

Materials:

-

This compound

-

Thiophenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.1 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.2 eq) in water to the flask to form sodium thiophenoxide in situ.

-

To this solution, add this compound (1.0 eq).

-

Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

-

Purify by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the nucleophilic substitution of this compound with various nucleophiles. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Methylpiperazine | K₂CO₃ | Acetonitrile | 82 (Reflux) | 12-24 | 80-90 |

| Morpholine | K₂CO₃ | Acetonitrile | 82 (Reflux) | 12-24 | 75-85 |

| Aniline | Na₂CO₃ | DMF | 100 | 8-16 | 60-70 |

| Sodium Azide | - | DMF | 60-80 | 4-6 | >90 |

| Sodium Thiophenoxide | - | Ethanol | 78 (Reflux) | 6-12 | 85-95 |

Yields are approximate and based on literature for analogous reactions and may vary.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of derivatives of this compound.

Caption: A typical workflow for synthesis and purification.

Drug Discovery Application Workflow

This diagram outlines a potential workflow for utilizing this compound in a drug discovery program to generate a library of analogs for biological screening.

Caption: Workflow for analog synthesis in drug discovery.

References

Application Notes and Protocols: 1-(2-Chloroethyl)-4-methoxybenzene in Friedel-Crafts Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chloroethyl)-4-methoxybenzene is a valuable alkylating agent in Friedel-Crafts reactions, enabling the introduction of the 2-(4-methoxyphenyl)ethyl group onto aromatic and heterocyclic rings. This structural motif is a key component in a variety of pharmacologically active compounds, making this reagent particularly relevant to drug discovery and development. Friedel-Crafts alkylation, a cornerstone of organic synthesis, proceeds via an electrophilic aromatic substitution mechanism, typically catalyzed by a Lewis acid.[1][2] The choice of catalyst, solvent, and reaction temperature is crucial for achieving high yields and minimizing common side reactions such as polyalkylation and carbocation rearrangement.[3]

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in Friedel-Crafts alkylation reactions.

Reaction Mechanism and Key Considerations

The Friedel-Crafts alkylation using this compound involves the initial activation of the chloroalkane by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation or a highly polarized complex.[1][2] This electrophile is then attacked by the electron-rich aromatic substrate.

Key Considerations:

-

Catalyst Choice: The strength of the Lewis acid should be matched to the reactivity of the aromatic substrate. Highly activated rings may require milder catalysts to prevent side reactions, while less reactive substrates may necessitate stronger Lewis acids like AlCl₃.[3]

-

Polyalkylation: The product of the initial alkylation is often more nucleophilic than the starting material, leading to further alkylation. Using a large excess of the aromatic substrate can help to minimize this side reaction.[3]

-

Carbocation Rearrangement: While the primary carbocation that would be formed from this compound is unstable, rearrangements are a possibility in Friedel-Crafts reactions and should be considered.[4]

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Common solvents include dichloromethane, carbon disulfide, and nitrobenzene.[3]

Experimental Protocols

While specific quantitative data for the Friedel-Crafts alkylation of various aromatic substrates with this compound is not widely available in consolidated tables, the following general protocols for analogous compounds can be adapted. Researchers should optimize these conditions for their specific substrates.

General Protocol for Friedel-Crafts Alkylation of an Aromatic Substrate

This protocol is adapted from general procedures for Friedel-Crafts alkylation with similar alkyl halides.[3]

Materials:

-

This compound

-

Aromatic substrate (e.g., benzene, toluene, anisole)

-

Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Ice-water bath

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add the aromatic substrate and anhydrous DCM.

-

Cool the mixture to 0 °C using an ice-water bath.

-

Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

-

Dissolve this compound in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C or room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and water.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following table presents hypothetical data for the Friedel-Crafts alkylation of benzene with a related compound, 1-(1-chloroethyl)-4-methoxybenzene, to illustrate the effect of reaction conditions on product distribution.[5] Actual yields with this compound will vary.

| Entry | Aromatic Substrate (equivalents) | Lewis Acid | Temperature (°C) | Mono-alkylated Product (%) | Poly-alkylated Products (%) | Other Byproducts (%) |

| 1 | Benzene (1.2) | AlCl₃ | 25 | ~60 | ~35 | ~5 |

| 2 | Benzene (5) | AlCl₃ | 0 | ~85 | ~10 | ~5 |

| 3 | Benzene (5) | FeCl₃ | 0 | ~75 | ~20 | ~5 |

Application in Drug Development: Synthesis of Naftopidil Analogs

The 2-(4-methoxyphenyl)ethyl moiety is a key structural feature in various pharmaceuticals. One notable example is its potential application in the synthesis of analogs of Naftopidil , an α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[6][7] While the established synthesis of Naftopidil itself involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-[(1-naphthyloxy)methyl]oxirane, the structural similarity suggests that this compound could be a valuable precursor for novel analogs.[6][8]

The synthesis of such analogs would likely involve the N-alkylation of a substituted piperazine derivative with this compound.

Visualizations

Friedel-Crafts Alkylation Workflow

Caption: General workflow for Friedel-Crafts alkylation.

Logical Relationship of Reaction Components

Caption: Key components in the Friedel-Crafts reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. mt.com [mt.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Synthesis of (R)-and (S)-Naftopidil [cjph.com.cn]

- 8. CN1473820A - Process for preparing naftopidil - Google Patents [patents.google.com]

Synthesis of Amines from 1-(2-Chloroethyl)-4-methoxybenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of secondary and tertiary amines via the N-alkylation of primary and secondary amines with 1-(2-chloroethyl)-4-methoxybenzene. This reaction is a cornerstone of medicinal chemistry and drug development, as the resulting 2-(4-methoxyphenyl)ethylamine scaffold is a key structural motif in a wide range of biologically active compounds.

The protocols outlined herein are based on established nucleophilic substitution reactions. While specific literature for a broad range of amines with this compound is dispersed, the provided methodologies are derived from analogous and well-documented N-alkylation procedures, offering a robust starting point for synthesis and optimization.

General Reaction Scheme

The fundamental transformation involves the nucleophilic attack of an amine on the electrophilic carbon of the chloroethyl group of this compound, leading to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically facilitated by a base to neutralize the hydrochloric acid generated.

Caption: General reaction scheme for the N-alkylation of amines with this compound.

Tabulated Reaction Conditions and Yields

The following tables summarize various reported and analogous reaction conditions for the synthesis of N-substituted-2-(4-methoxyphenyl)ethanamines. These tables are intended to provide a comparative overview to guide the selection of appropriate reaction parameters.

Table 1: Reaction with Secondary Cyclic Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 (estimated) |

| Morpholine | K₂CO₃ | DMF | 100 | 8 | 80-90 (estimated) |

| Pyrrolidine | Et₃N | THF | 65 (reflux) | 16 | 80-90 (estimated) |

Table 2: Reaction with Primary Aliphatic and Arylalkyl Amines

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | DMF | 80 | 10 | 90-95 (analogous) |

| Ethylamine (aq. solution) | NaHCO₃ | Ethanol | 78 (reflux) | 24 | 70-80 (estimated) |

| n-Butylamine | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 (estimated) |

Table 3: Reaction with Aromatic Amines

| Amine | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | NaI | DMF | 120 | 24 | 50-60 (estimated) |

| p-Toluidine | Cs₂CO₃ | - | Toluene | 110 (reflux) | 24 | 55-65 (estimated) |

Note: Yields are based on literature for analogous reactions and may vary for the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Secondary Amines

This protocol describes a general method for the reaction of this compound with secondary amines, such as piperidine or morpholine.

Materials:

-

This compound (1.0 eq)

-

Secondary amine (e.g., piperidine) (1.2 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (or DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetonitrile (10 mL per mmol of the chloroethyl compound).

-

Add the secondary amine to the solution.

-

Add anhydrous potassium carbonate to the reaction mixture.

-

Heat the mixture to 80°C (for acetonitrile) or 100°C (for DMF) and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-16 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Synthesis of N-Benzyl-2-(4-methoxyphenyl)ethanamine (Analogous Procedure)

This protocol is adapted from a procedure for a similar N-alkylation reaction and can be applied to the synthesis of N-benzyl-2-(4-methoxyphenyl)ethanamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask, combine this compound, benzylamine, and potassium carbonate in anhydrous DMF.

-

Heat the stirred mixture to 80°C.

-

Maintain the reaction at this temperature for 10-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield N-benzyl-2-(4-methoxyphenyl)ethanamine.

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical relationship of the synthesis.

Caption: A typical experimental workflow for the synthesis of amines from this compound.

Caption: Logical relationship of the components in the nucleophilic substitution reaction.

Safety Precautions

-

This compound is a halogenated organic compound and should be handled with care in a well-ventilated fume hood.

-

Amines can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Many organic solvents are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.

Application Notes and Protocols for Quantifying 1-(2-Chloroethyl)-4-methoxybenzene in Reaction Mixtures

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Chloroethyl)-4-methoxybenzene in reaction mixtures, catering to researchers, scientists, and professionals in drug development. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are well-suited for the separation and quantification of volatile and semi-volatile organic compounds.

Introduction

This compound is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds and other complex organic molecules. Accurate quantification of this analyte in reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. These protocols outline the necessary steps for sample preparation, instrumental analysis, and data interpretation to achieve reliable and reproducible results.

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and specificity, and High-Performance Liquid Chromatography (HPLC) as a versatile alternative.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the unambiguous identification and quantification of the target analyte.[2] The use of an internal standard, such as a deuterated analog, is recommended to improve accuracy and precision by compensating for variations in sample preparation and instrument response.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used analytical technique for separating components in a mixture.[5][6] For non-polar compounds like this compound, reversed-phase HPLC is the method of choice, where separation is based on hydrophobic interactions between the analyte and the stationary phase.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the described analytical methods. These values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | GC-MS | HPLC-UV |

| **Linearity (R²) ** | > 0.995 | > 0.995 |

| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.5 µg/mL |

| Accuracy (Recovery %) | 95 - 105% | 92 - 108% |

| Precision (RSD %) | < 5% | < 7% |

Experimental Protocols

GC-MS Protocol

4.1.1. Sample Preparation

-

Quenching the Reaction: If the reaction is ongoing, quench a known volume of the reaction mixture by adding it to a suitable solvent (e.g., ethyl acetate) and water.

-

Extraction: Perform a liquid-liquid extraction to isolate the organic components. Add an equal volume of an organic solvent (e.g., ethyl acetate) to the quenched reaction mixture. Vortex thoroughly and allow the layers to separate.

-

Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., 1-Chloro-4-methoxybenzene-d4) to the collected organic layer.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the sample to a final known volume under a gentle stream of nitrogen.

4.1.2. Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

-

Injector: Split/splitless inlet at 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp: 15°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-450

4.1.3. Data Analysis

-

Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in a series of calibration standards.[9] Determine the concentration of the analyte in the sample from this calibration curve.

HPLC Protocol

4.2.1. Sample Preparation

-

Dilution: Dilute a known aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

4.2.2. Instrumental Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV detector at a wavelength of 225 nm

-

Injection Volume: 10 µL

4.2.3. Data Analysis

-

Identification: The analyte is identified by comparing its retention time with that of a reference standard.

-